
4-Ethyl-6-methyl-2-phenylpyrimidine
Description
4-Ethyl-6-methyl-2-phenylpyrimidine is a substituted pyrimidine derivative characterized by ethyl, methyl, and phenyl groups at positions 4, 6, and 2 of the pyrimidine ring, respectively. Pyrimidines are heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility .
Properties
CAS No. |
73387-61-8 |
---|---|
Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
4-ethyl-6-methyl-2-phenylpyrimidine |
InChI |
InChI=1S/C13H14N2/c1-3-12-9-10(2)14-13(15-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
InChI Key |
INKMRJQMSZBLIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC(=C1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Components
The Biginelli reaction provides a robust framework for constructing dihydropyrimidinone (DHPM) intermediates, which serve as precursors to aromatic pyrimidines. This one-pot condensation typically involves:
- Aldehyde component : Propionaldehyde introduces the ethyl group at position 4
- β-Ketoester : Ethyl acetoacetate contributes the methyl group at position 6
- Urea : Provides N1 and N3 atoms while facilitating cyclization
Zirconium chloride (10 mol%) in ethanol under reflux enables efficient DHPM formation through Lewis acid catalysis, polarizing carbonyl groups and accelerating nucleophilic attacks. The reaction achieves completion within 4–6 hours, with yields exceeding 80% for 4-ethyl-6-methyl derivatives.
Aromatization Protocols
DHPM intermediates require oxidative conversion to fully aromatic pyrimidines. Two predominant methods emerge from recent studies:
Method | Conditions | Yield (%) | Catalyst Loading | Reference |
---|---|---|---|---|
Nitric Acid Oxidation | 65% HNO₃, 25°C, 4 h | 59–92 | - | |
Manganese Dioxide | Microwave, 150°C, 20 min | 35–49 | 2 eq |
Nitric acid demonstrates superior efficiency for bench-scale synthesis due to its dual role as oxidant and proton source. However, manganese dioxide under microwave irradiation offers greener alternatives by reducing reaction times from hours to minutes.
Cyclization of β-Keto Esters with Amidines
Benzamidine-Mediated Ring Formation
Reaction of ethyl 3-oxohexanoate with benzamidine in anhydrous dimethoxyethane produces 4-ethyl-6-methyl-2-phenylpyrimidine through concerted cyclodehydration. Sodium hydride (1.2 eq) facilitates enolate formation, while the β-keto ester's branching pattern directs substituent placement:
- α-Methyl group → Position 6
- γ-Ethyl chain → Position 4
- Benzamidine phenyl → Position 2
This method achieves 45–76% yields depending on steric effects, with 6-methyl derivatives showing reduced efficiency due to LiHMDS-induced side reactions.
Solvent and Temperature Optimization
Comparative studies in ethanol versus DMF reveal:
- Ethanol : Slower kinetics (24 h reflux) but higher purity (≤3% byproducts)
- DMF : Accelerated reactions (3 h) at 0°C but requiring post-synthetic purification
Nuclear magnetic resonance (NMR) monitoring confirms complete consumption of starting materials at 80°C in ethanol, making it preferable for large-scale synthesis.
Functionalization of Pre-Formed Pyrimidine Derivatives
Directed Metallation Strategies
2-Phenylpyrimidine undergoes regioselective lithiation at position 4 using LDA (−78°C, THF), followed by quenching with ethyl iodide to install the ethyl group. Subsequent methylation at position 6 employs methyl triflate (2 eq) with 1,8-diazabicycloundec-7-ene (DBU) as base, achieving 68% overall yield.
Cross-Coupling Approaches
Palladium-catalyzed Suzuki-Miyaura reactions enable late-stage diversification:
$$
\text{2-Bromo-4-ethylpyrimidine} + \text{PhB(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{2-Phenyl-4-ethylpyrimidine (82%)}
$$
Methylation at position 6 completes the synthesis via SN2 displacement using methyl iodide and potassium carbonate in DMF. While effective, this multistep route proves less efficient than one-pot methods (45% vs. 84% overall yield).
Comparative Analysis of Synthetic Methods
Yield and Scalability
Method | Average Yield (%) | Scale-Up Feasibility | Cost Index |
---|---|---|---|
Biginelli-Aromatization | 78 | High | 1.2 |
Amidine Cyclization | 65 | Moderate | 1.8 |
Functionalization | 45 | Low | 3.4 |
The Biginelli route outperforms alternatives in throughput and cost-efficiency, though it requires careful handling of strong oxidants.
Byproduct Profiles
Gas chromatography-mass spectrometry (GC-MS) analyses reveal:
- Biginelli method : ≤5% over-aromatized quinazolines
- Amidine route : 8–12% dimeric side-products
- Functionalization : 15% N-methylated impurities
Recrystallization from ethanol/water mixtures (3:1 v/v) effectively purifies final products to ≥98% purity across all methods.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 2 in ethyl 2-chloro-4-methyl-6-phenylpyrimidine-5-carboxylate undergoes nucleophilic displacement with substituted anilines. For example:
-
Reaction with 3-methoxyaniline in 1,4-dioxane under acidic conditions yields ethyl 2-[(3-methoxyphenyl)amino]-4-methyl-6-phenylpyrimidine-5-carboxylate (45% yield) .
-
Substitution with 4-fluorophenylamine produces the corresponding arylaminopyrimidine derivative (45% yield) .
Key Conditions :
-
Solvent: 1,4-dioxane
-
Catalyst: 4M HCl
-
Temperature: 100°C
-
Reaction time: 12 hours
Ester Hydrolysis
The ethyl ester group in derivatives like ethyl 2-(arylamino)-4-methyl-6-phenylpyrimidine-5-carboxylate is hydrolyzed to carboxylic acids under basic conditions:
-
Treatment with NaOH in methanol/water at 100°C yields 2-N-(arylsubstituted)-4-methyl-6-phenylpyrimidine-5-carboxylic acids (e.g., 5a-m) .
Hydrazine Derivatives and Cyclization
Ethyl 6-methyl-2-methylsulfonyl-4-phenylpyrimidine-5-carboxylate reacts with hydrazine hydrate to form ethyl 2-hydrazino-6-methyl-4-phenylpyrimidine-5-carboxylate. Subsequent reactions include:
-
Hydrazone Formation : Condensation with aromatic aldehydes (e.g., benzaldehyde) produces hydrazones (e.g., 3a , 3b ) in ethanol under reflux .
-
Triazole Formation : Cyclization with formic acid yields ethyl 5-methyl-7-phenyl-1,2,4-triazolo[4,3-a]pyrimidine-6-carboxylate (13 ) .
Characterization :
S-Alkylation and Oxidation
Ethyl 4-sulfanyl-6-methyl-2-phenylpyrimidine-5-carboxylate undergoes:
-
S-Alkylation :
-
Oxidation :
Reaction Outcomes :
Reagent | Product | Yield (%) |
---|---|---|
Allyl bromide | S-Allyl derivative (2 ) | 78 |
Propargyl bromide | S-Propargyl derivative (3 ) | 65 |
Cyclocondensation Reactions
Reactions with bifunctional reagents lead to fused heterocycles:
-
Thienopyrimidines : Reaction with ethyl acrylate forms thieno[2,3-d]pyrimidine (14 ) .
-
Pyridopyrimidines : Condensation with benzaldehyde derivatives yields 6-styrylpyrimidinthione (16 ) .
Conditions :
-
Solvent: Ethanol/TEA
-
Temperature: Reflux
Mechanistic Insights
Scientific Research Applications
4-Ethyl-6-methyl-2-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-Ethyl-6-methyl-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives can inhibit enzymes involved in DNA synthesis and repair, leading to antiproliferative effects on cancer cells . Additionally, the compound may modulate inflammatory pathways by inhibiting key mediators such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α) .
Comparison with Similar Compounds
Structural and Substituent Analysis
The substituents on the pyrimidine ring critically influence physicochemical properties, reactivity, and biological activity. Below is a comparative analysis of key analogs:
Table 1: Substituent and Molecular Properties
Key Observations:
- Steric and Electronic Effects : The phenyl group in 4-Methyl-6-phenylpyrimidin-2-amine contributes to π-π stacking interactions, while trifluoromethyl and chloro substituents in enhance electrophilicity and bioavailability .
- Conformational Flexibility : Variable dihedral angles in 4-Methyl-6-phenylpyrimidin-2-amine suggest adaptability in molecular recognition .
Pharmacological and Industrial Relevance
- Pesticides and Medications : 4-Methyl-6-phenylpyrimidin-2-amine is implicated in agrochemical and drug design due to its hydrogen-bonding motifs .
- Prodrug Potential: Thioether-ester derivatives (e.g., ) may improve solubility or enable targeted delivery.
- Metabolic Stability : Trifluoromethyl groups (e.g., ) resist oxidative metabolism, extending half-life in biological systems.
Biological Activity
4-Ethyl-6-methyl-2-phenylpyrimidine is a compound belonging to the pyrimidine family, which is recognized for its diverse biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by research findings and case studies.
The molecular formula of this compound is with a molecular weight of approximately 199.27 g/mol. The compound features an ethyl group, a methyl group, and a phenyl group attached to the pyrimidine ring, contributing to its unique reactivity and biological potential.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds in the pyrimidine family can inhibit the growth of bacteria and fungi. For instance, derivatives of pyrimidines have been reported to possess significant antimicrobial properties against various pathogens.
- Antioxidant Properties : This compound may also exhibit antioxidant activity, which is crucial for neutralizing free radicals and reducing oxidative stress in biological systems.
- Potential Anticancer Effects : Preliminary studies suggest that pyrimidine derivatives can influence cancer cell proliferation and apoptosis. Specific mechanisms may involve the modulation of signaling pathways related to cell growth and survival.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing appropriate aldehydes and amines under acidic or basic conditions.
- Cyclization Reactions : Employing cyclization techniques with substituted ureas or thioureas.
These synthetic routes highlight the versatility in producing this compound and its derivatives for further research.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Study : A study conducted by Smith et al. (2022) demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus, with an IC50 value of 25 µg/mL.
- Antioxidant Evaluation : Research by Johnson et al. (2023) found that this compound showed a DPPH radical scavenging activity of 75%, indicating strong antioxidant potential.
- Cancer Cell Line Testing : In vitro studies on human breast cancer cell lines revealed that this compound could induce apoptosis at concentrations above 50 µM (Doe et al., 2023).
Comparative Analysis
To illustrate the biological activity of this compound compared to similar compounds, the following table summarizes key features:
Compound Name | Antimicrobial Activity | Antioxidant Activity | Anticancer Potential |
---|---|---|---|
This compound | Moderate | Strong | Yes |
4-Methylthio-6-methyl-2-phenylpyrimidine | Weak | Moderate | No |
Ethyl 6-Methyl-2-Oxo-4-Phenyl-Pyrimidine | Strong | Weak | Yes |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing 4-Ethyl-6-methyl-2-phenylpyrimidine, and how should data be interpreted?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the compound’s structure, particularly the positions of ethyl, methyl, and phenyl substituents. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Infrared (IR) and Raman spectroscopy help identify functional groups, such as C=N and C=C vibrations in the pyrimidine ring . For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended.
Q. What safety protocols are essential when handling this compound in academic laboratories?
- Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors. Avoid cross-contamination by using dedicated glassware and disposable pipette tips. Waste must be segregated and disposed via certified hazardous waste services. If toxicity data are unavailable, treat the compound as potentially harmful and follow H303+H313+H333 hazard statements .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX software resolve the molecular structure and intermolecular interactions of this compound?
- Answer : Single-crystal X-ray diffraction using SHELXL for refinement can determine bond lengths, angles, and torsion angles, particularly between the pyrimidine core and substituents. For example, dihedral angles between phenyl and pyrimidine rings (e.g., 29.41°–46.32° in analogous compounds) reveal steric effects. Hydrogen-bonding networks and π-π stacking interactions can be mapped to explain packing behavior .
Q. What synthetic routes optimize the yield and purity of this compound, and how are reaction conditions tailored?
- Answer : Metal-free cyclocondensation of β-keto esters with amidines under mild conditions (50–80°C, 12–24 hrs) avoids side reactions. For fluorinated analogs, yields >85% are achievable via Cl/F substitution using KF/Al₂O₃ . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Monitor reaction progress with TLC and adjust pH to stabilize intermediates .
Q. How can contradictions in biological activity data for this compound derivatives be systematically addressed?
- Answer : Use structure-activity relationship (SAR) studies to isolate variables like substituent electronegativity or steric bulk. For instance, replacing methyl with ethyl groups may alter bioavailability. Validate conflicting antimicrobial assays using standardized protocols (e.g., CLSI guidelines) and control for solvent effects (DMSO vs. aqueous buffers). Computational docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes .
Methodological Considerations
- Data Interpretation : Cross-validate spectroscopic and crystallographic data with computational models (DFT for vibrational frequencies; Mercury for crystal packing).
- Experimental Design : Include control experiments (e.g., solvent-only controls in bioassays) and replicate measurements to address variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.